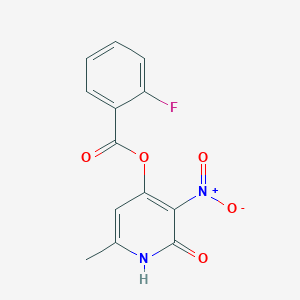
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is a heterocyclic organic compound with the chemical formula C12H8BrFN2O. It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is integral to several biologically active compounds, including nucleic acids and various pharmaceuticals.
準備方法
The synthesis of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at a ratio of 1:1 . This reaction is followed by a Suzuki coupling of the resulting 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of palladium(II) chloride (PdCl2(PPh3)2) and 0.5 M aqueous sodium carbonate (Na2CO3) in water at 80°C .
化学反応の分析
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can undergo Suzuki coupling reactions with aryl boronic acids to form various substituted pyrimidines.
Oxidation and Reduction:
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like acetonitrile and dimethylformamide . The major products formed depend on the specific reagents and conditions used but often include various substituted pyrimidines.
科学的研究の応用
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals due to its ability to form various biologically active compounds.
Biological Studies: It is used in studies involving nucleic acids and nucleotides, given its structural similarity to these biological molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The exact mechanism of action of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition of key enzymes or interference with nucleic acid functions .
類似化合物との比較
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine can be compared with other pyrimidine derivatives such as:
2-Bromo-5-(trifluoromethyl)pyridine: Another halogenated pyrimidine with different substituents that can affect its reactivity and biological activity.
2-Methoxy-5-bromopyrimidine: Used in the synthesis of various substituted pyrimidones as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and biological properties compared to other pyrimidine derivatives.
特性
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-2-1-3-10(13)4-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVXFQBUNQKTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

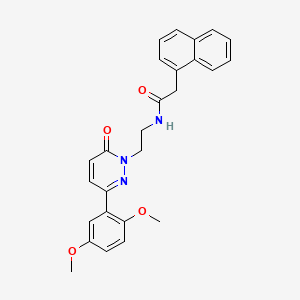

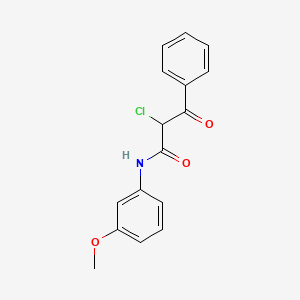
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)
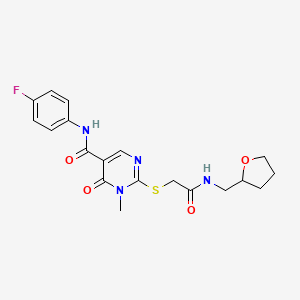
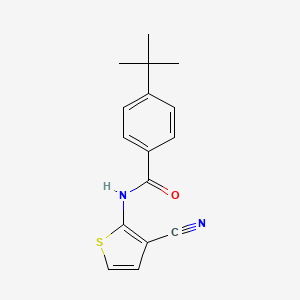
![5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2518505.png)
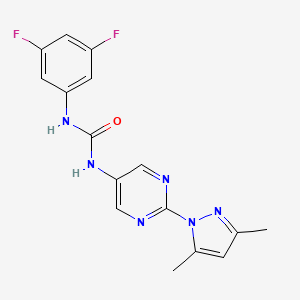
![(3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2518508.png)
![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2518510.png)
